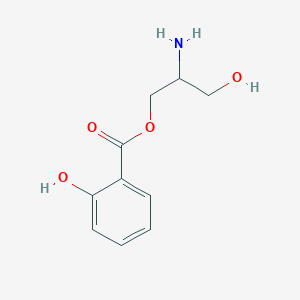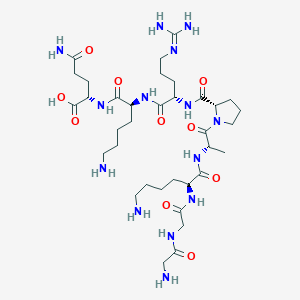![molecular formula C24H33NO B12590023 N,N-Dibutyl-3-{2-[2-(methoxymethyl)phenyl]ethenyl}aniline CAS No. 636580-63-7](/img/structure/B12590023.png)
N,N-Dibutyl-3-{2-[2-(methoxymethyl)phenyl]ethenyl}aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Dibutyl-3-{2-[2-(methoxymethyl)phenyl]ethenyl}aniline is an organic compound with a complex structure that includes an aniline core substituted with dibutyl groups and a methoxymethylphenyl ethenyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dibutyl-3-{2-[2-(methoxymethyl)phenyl]ethenyl}aniline typically involves multi-step organic reactions. One common method includes the alkylation of aniline with dibutyl bromide to form N,N-dibutylaniline. This intermediate is then subjected to a Heck reaction with 2-(methoxymethyl)phenyl ethylene to introduce the ethenyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts such as palladium on carbon may be used to facilitate the Heck reaction, and purification steps like recrystallization or chromatography are employed to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Dibutyl-3-{2-[2-(methoxymethyl)phenyl]ethenyl}aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the ethenyl group to an ethyl group.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, where halogens or nitro groups can be introduced using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Bromine in the presence of a Lewis acid like iron(III) bromide for halogenation.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Ethyl-substituted aniline derivatives.
Substitution: Halogenated or nitrated aniline derivatives.
Wissenschaftliche Forschungsanwendungen
N,N-Dibutyl-3-{2-[2-(methoxymethyl)phenyl]ethenyl}aniline has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules that can interact with specific biological targets.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism by which N,N-Dibutyl-3-{2-[2-(methoxymethyl)phenyl]ethenyl}aniline exerts its effects depends on its specific application. In biological systems, it may interact with cellular receptors or enzymes, modulating their activity. The methoxymethylphenyl group can enhance its binding affinity to certain molecular targets, while the dibutyl groups may influence its solubility and membrane permeability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-Dibutyl-3-{2-[2-(methoxymethyl)phenyl]ethenyl}amine: Similar structure but lacks the aniline core.
N,N-Dibutyl-3-{2-[2-(methoxymethyl)phenyl]ethenyl}benzene: Similar structure but lacks the amino group.
Uniqueness
N,N-Dibutyl-3-{2-[2-(methoxymethyl)phenyl]ethenyl}aniline is unique due to the presence of both the aniline core and the methoxymethylphenyl ethenyl moiety, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
636580-63-7 |
|---|---|
Molekularformel |
C24H33NO |
Molekulargewicht |
351.5 g/mol |
IUPAC-Name |
N,N-dibutyl-3-[2-[2-(methoxymethyl)phenyl]ethenyl]aniline |
InChI |
InChI=1S/C24H33NO/c1-4-6-17-25(18-7-5-2)24-14-10-11-21(19-24)15-16-22-12-8-9-13-23(22)20-26-3/h8-16,19H,4-7,17-18,20H2,1-3H3 |
InChI-Schlüssel |
SDVDTLIFODYNLI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN(CCCC)C1=CC=CC(=C1)C=CC2=CC=CC=C2COC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2R,3R)-1-[(S)-Benzenesulfinyl]-2-(methylsulfanyl)hexan-3-ol](/img/structure/B12589941.png)
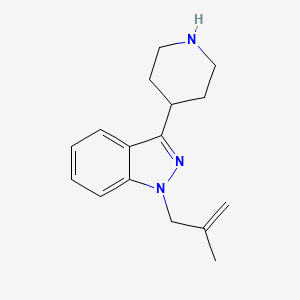
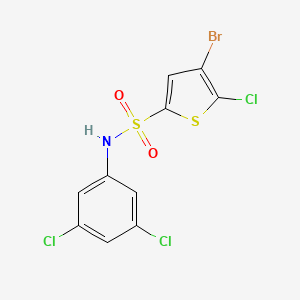
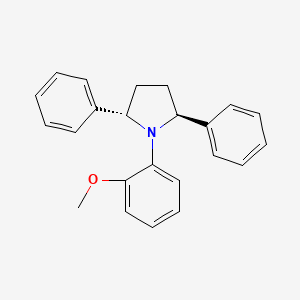


![N-{2-[3-(Benzyloxy)phenyl]ethyl}-5-chloro-2-hydroxybenzamide](/img/structure/B12589999.png)
![N-(4,6-Dimethylpyrimidin-2-yl)-N'-[3-(propan-2-yl)phenyl]urea](/img/structure/B12590000.png)
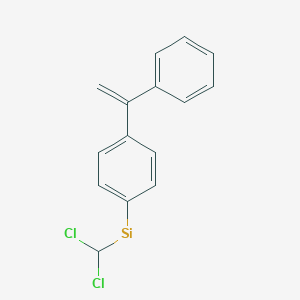
![N-[(1S,2R,4R)-7-azabicyclo[2.2.1]heptan-2-yl]indolizine-6-carboxamide](/img/structure/B12590012.png)
![1-Azabicyclo[2.2.2]octane, 2-(5-isoxazolylethynyl)-](/img/structure/B12590016.png)
